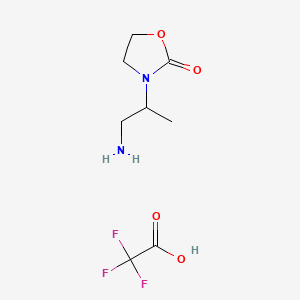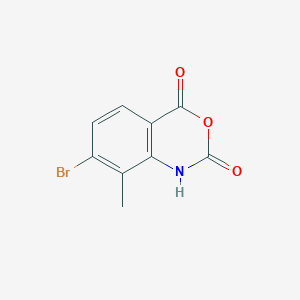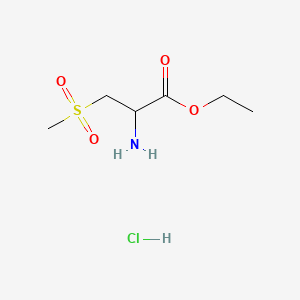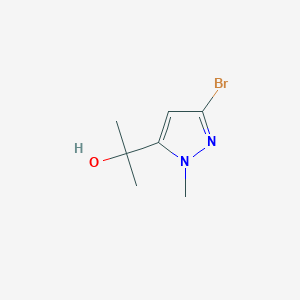
2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol is a brominated pyrazole derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring substituted with a bromine atom and a methyl group, as well as a propan-2-ol moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.
Bromination: Bromination of the pyrazole ring at the 3-position can be achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine.
Introduction of the Propan-2-ol Moiety: The final step involves the addition of the propan-2-ol group, which can be achieved through various alkylation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3-Bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the propan-2-ol moiety to ketones or carboxylic acids.
Reduction: Reduction reactions can reduce the bromine atom to hydrogen, forming a hydrogenated derivative.
Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as ammonia (NH3) or sodium hydroxide (NaOH) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids, and aldehydes.
Reduction Products: Hydrogenated derivatives with reduced bromine content.
Substitution Products: Amine derivatives, alcohol derivatives, and other substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate the effects of pyrazole derivatives on various biological systems.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound can be utilized in the production of materials with specific properties, such as flame retardants and polymers.
Wirkmechanismus
The mechanism by which 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid: A related compound with a carboxylic acid group instead of the propan-2-ol moiety.
2-(3-Bromo-1-ethyl-1H-pyrazol-5-yl)propan-2-ol: A structural analog with an ethyl group instead of a methyl group at the 1-position.
2-(3-Bromo-1-methyl-1H-pyrazol-5-yl)ethanol: A compound with an ethanol group instead of a propan-2-ol group.
Uniqueness: 2-(3-Bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs
Eigenschaften
Molekularformel |
C7H11BrN2O |
|---|---|
Molekulargewicht |
219.08 g/mol |
IUPAC-Name |
2-(5-bromo-2-methylpyrazol-3-yl)propan-2-ol |
InChI |
InChI=1S/C7H11BrN2O/c1-7(2,11)5-4-6(8)9-10(5)3/h4,11H,1-3H3 |
InChI-Schlüssel |
WEMUFBBGZSISBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC(=NN1C)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


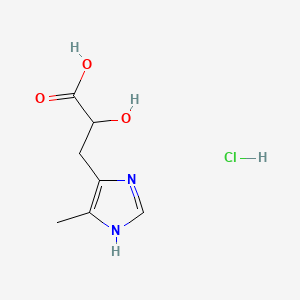
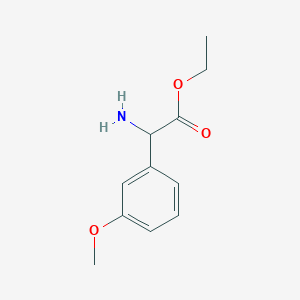
![Potassium (2-(tert-butoxycarbonyl)hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)trifluoroborate](/img/structure/B15318246.png)
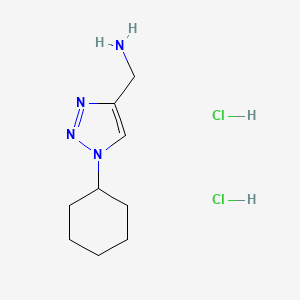
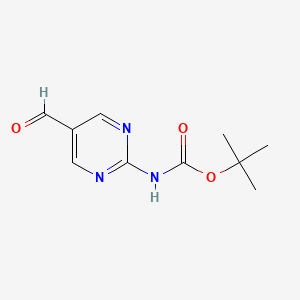
![3-[(Tert-butoxy)methyl]pyrrolidinehydrochloride](/img/structure/B15318263.png)
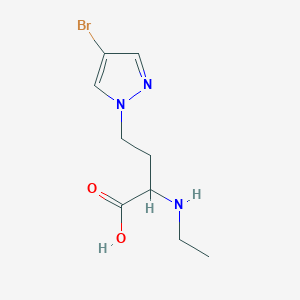
![2-{[4-(4-bromo-1-methyl-1H-imidazol-2-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[4.4]nonan-4-yl]oxy}aceticacid](/img/structure/B15318280.png)
![2-({[1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-yl]methyl}amino)pyridine-3-carbonitrile](/img/structure/B15318288.png)


